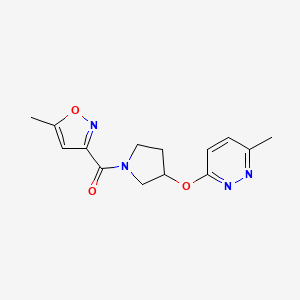

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Design and Synthesis for Anticonvulsant Activity

Compounds similar to (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized and evaluated for their potential anticonvulsant activities. For instance, Malik and Khan (2014) designed and synthesized a series of novel compounds as sodium channel blockers and anticonvulsant agents. Their study highlighted the significant potency of these compounds, with some showing protective indices much higher than the reference drug phenytoin, suggesting a promising avenue for the development of new anticonvulsant medications (Malik & Khan, 2014).

Isoxazole Ring Bioactivation

Further research into isoxazole rings, a core feature in the compound of interest, has elucidated novel bioactivation pathways. Yu et al. (2011) identified a unique pathway of isoxazole ring opening in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This study provides crucial insights into the metabolic fate of isoxazole-containing compounds in the liver, which could be relevant for understanding the metabolism of (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone and related molecules (Yu et al., 2011).

Metabolic Pathways and Pharmacological Characterization

The metabolic pathways and pharmacological characterization of compounds bearing structural similarities to the molecule have been extensively studied. Research by Johnson et al. (2008) on a vascular endothelial growth factor receptor-2 antagonist unveiled complex metabolic pathways involving oxidation and conjugation reactions. Such investigations into the biotransformation of chemically related entities offer a foundation for predicting the metabolism of new compounds and their potential as therapeutic agents (Johnson et al., 2008).

Allosteric Metabotropic Glutamate Receptor Antagonism

Investigations into isoxazolopyridone derivatives have identified their role as allosteric antagonists of metabotropic glutamate receptor 7 (mGluR7), with Suzuki et al. (2007) detailing the pharmacological characterization of these novel antagonists. The study underscores the potential of such compounds in elucidating the roles of mGluR7 on central nervous system functions, which could be relevant for exploring the therapeutic applications of compounds like (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (Suzuki et al., 2007).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other isoxazole compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

Its isoxazole and pyridazine moieties suggest that it may have good bioavailability and metabolic stability .

Action Environment

The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the presence of DMSO was found to disrupt amide-amide interactions in a related compound .

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-3-4-13(16-15-9)20-11-5-6-18(8-11)14(19)12-7-10(2)21-17-12/h3-4,7,11H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELSGQALIIRWTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)

![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)